molecular formula C9H10N2O4 B556586 (R)-2-Amino-3-(3-nitrophenyl)propanoic acid CAS No. 169530-97-6

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid

Cat. No. B556586
M. Wt: 210.19 g/mol
InChI Key: YTHDRUZHNYKZGF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Amino-3-(3-nitrophenyl)propanoic acid” is an organic compound that belongs to the class of nitro compounds. It contains a nitro functional group (−NO2) which is strongly electron-withdrawing . The compound has a molecular weight of 210.19 .


Molecular Structure Analysis

The ®-3-amino-3-(3-nitrophenyl)propionic acid molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 nitro group(s) (aromatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

Nitro compounds are almost invariably produced by nitration reactions starting with nitric acid . Nitration is achieved using a mixture of nitric acid and sulfuric acid, which produce the nitronium ion (NO+2), which is the electrophile .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Analytical Chemistry Applications

In the realm of analytical chemistry, the ninhydrin reaction, which is critical for analyzing amino acids, peptides, and proteins, has broad applications across agricultural, biomedical, and environmental sciences. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, like other amino acids, can react with ninhydrin to form chromophores of analytical interest. This reaction is essential for detecting, isolating, and analyzing compounds in various scientific disciplines, offering a unique tool for bioanalytical studies due to its distinctive chromophore formation by all primary amines reacting with ninhydrin (Friedman, 2004).

Medicinal Chemistry and Pharmacological Agents

In medicinal chemistry, the introduction of nitroxyl radicals into molecules, including amino acids like (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, has been explored for creating pharmacological agents. The modification of natural compounds with nitroxyl radicals can lead to enhanced biological activity, reduced toxicity, or increased selective cytotoxicity. This innovative approach in drug design shows that structurally modifying amino acids can significantly impact their pharmacological properties, offering a pathway for developing new therapeutic agents (Grigor’ev, Tkacheva, & Morozov, 2014).

Environmental Science Applications

The study of carcinogen metabolites in human urine, including the derivatives from (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, provides vital insights into tobacco-related cancer research. This research contributes to understanding the exposure and metabolic processing of carcinogens derived from nitrophenyl compounds, underscoring the significance of monitoring environmental and dietary exposure to nitrophenyl derivatives for cancer prevention strategies (Hecht, 2002).

Biotechnological Applications

In biotechnology, the degradation of environmental pollutants through advanced oxidation processes (AOPs) has been investigated, with a focus on compounds such as (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. These studies aim to understand the degradation pathways and by-products of such pollutants, informing the development of effective water treatment technologies. This research is critical for mitigating the environmental impact of nitrophenyl-containing compounds, demonstrating the potential of biotechnological applications in environmental remediation (Qutob et al., 2022).

Safety And Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHDRUZHNYKZGF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid

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